1-Pyrenebutanol

描述

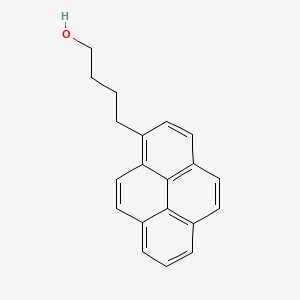

Structure

3D Structure

属性

IUPAC Name |

4-pyren-1-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12,21H,1-2,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRENSFROWALQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376359 | |

| Record name | 1-Pyrenebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67000-89-9 | |

| Record name | 1-Pyrenebutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067000899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrenebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrenebutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Pyrenebutanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-pyrenebutanol, a fluorescent aromatic alcohol. It details experimental protocols for its synthesis and its application as a fluorescent probe, particularly in studying enzymatic processes. The information is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Core Chemical and Physical Properties

This compound (CAS No. 67000-89-9) is a polycyclic aromatic hydrocarbon derivative with a hydroxyl functional group.[1][2][3][4][5] Its rigid pyrene (B120774) core is responsible for its intrinsic fluorescence, while the butanol side chain provides a site for potential chemical modifications and influences its solubility.[3][6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is a white to light yellow solid at room temperature with a melting point in the range of 80-83 °C.[6] While its boiling point is predicted to be high due to its molecular weight and aromatic structure, it is typically handled as a solid.[7]

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₈O | [2][3][4][5] |

| Molecular Weight | 274.36 g/mol | [4][5] |

| CAS Number | 67000-89-9 | [2][3][4][5] |

| Appearance | White to light yellow solid | [6] |

| Melting Point | 80-83 °C | |

| Boiling Point (Predicted) | 488.4 ± 24.0 °C | [7] |

| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [7] |

| XLogP3 | 5.3 | [3] |

Solubility Profile

| Solvent | Miscibility/Solubility (Qualitative) |

| Water | Poorly miscible/low solubility |

| Ethanol | Miscible |

| Methanol (B129727) | Miscible |

| Dimethyl Sulfoxide (B87167) (DMSO) | Miscible |

| Chloroform | Miscible |

| Toluene | Miscible |

| Acetone | Miscible |

Miscibility data is based on general solvent miscibility charts and the expected behavior of a moderately polar organic compound.[10]

Spectral Properties

The photophysical properties of this compound are dominated by the pyrene chromophore. The absorption spectrum is expected to show characteristic vibronic bands typical of pyrene derivatives.[11][12] The fluorescence emission is highly sensitive to the local environment, a property that makes it a valuable fluorescent probe.[13]

| Spectral Property | Description | Source(s) |

| UV-Vis Absorption | Expected to have absorption maxima similar to other 1-substituted pyrenes, with strong absorption bands in the UV region. For pyrene, a strong absorption is observed at 335.2 nm.[14] | [14][15] |

| Fluorescence Emission | The fluorescence emission spectrum of pyrene derivatives typically shows well-resolved vibronic bands. The ratio of the intensities of these bands is sensitive to the polarity of the microenvironment. Excitation of pyrene is often performed around 317 nm, with emission maxima observed in the 370-400 nm range. The quantum yield of pyrene in cyclohexane (B81311) is 0.32. | [14] |

| ¹H NMR | Spectra available from commercial suppliers. | [3] |

| ¹³C NMR | Spectra available from commercial suppliers. | [3] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of a 1-pyrenebutyric acid derivative. 1-Pyrenebutyric acid can be synthesized via a two-step process starting with a Friedel-Crafts acylation of pyrene with succinic anhydride, followed by reduction of the resulting keto acid.[16] The carboxylic acid is then typically reduced to the primary alcohol.

Protocol: Reduction of 1-Pyrenebutyric Acid to this compound

This protocol describes a general procedure for the reduction of 1-pyrenebutyric acid to this compound using lithium aluminum hydride (LiAlH₄).

Materials:

-

1-Pyrenebutyric acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-pyrenebutyric acid in anhydrous THF.

-

Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a molar excess (typically 1.5-2 equivalents) of LiAlH₄ in small portions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Workup: Filter the resulting suspension to remove the aluminum salts and wash the solid with diethyl ether. Combine the organic filtrates and wash with 1 M HCl, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

This compound is a versatile tool in biochemical and biophysical research due to its fluorescent properties.[4][17]

Fluorescent Probe for Enzyme Kinetics

This compound serves as a fluorescent substrate for certain enzymes, allowing for the real-time monitoring of enzymatic reactions. A notable example is its use with cytochrome P450eryF.[1]

Interaction with Cytochrome P450eryF:

This compound binds to the active site of P450eryF, a bacterial cytochrome P450 enzyme.[1] This binding event can be monitored through two primary mechanisms:

-

Spin State Shift: The binding of this compound induces a shift in the spin state of the heme iron in P450eryF, which can be detected by spectrophotometry.[1]

-

Fluorescence Resonance Energy Transfer (FRET): The pyrene moiety of this compound acts as a FRET donor, and the heme group in the enzyme's active site acts as a FRET acceptor. The binding of the substrate brings the donor and acceptor into close proximity, resulting in efficient FRET that can be measured by fluorescence spectroscopy.[1]

The binding of this compound to P450eryF exhibits positive cooperativity, meaning the binding of one substrate molecule increases the enzyme's affinity for subsequent substrate molecules.[1] Following binding, the enzyme catalyzes the hydroxylation of the butanol side chain.[1]

Caption: Interaction of this compound with P450eryF.

Experimental Protocol: Monitoring P450eryF Activity

This protocol provides a general workflow for using this compound to monitor the activity of P450eryF.

Materials:

-

Purified P450eryF enzyme

-

This compound stock solution (in a suitable organic solvent like DMSO)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Fluorometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, P450eryF enzyme, and the NADPH regenerating system.

-

Baseline Measurement: Record the baseline fluorescence of the mixture, exciting at a wavelength appropriate for pyrene (e.g., ~340 nm) and monitoring the emission of both the pyrene monomer (e.g., ~375-400 nm) and the heme (for FRET, though typically FRET is observed as quenching of the donor).

-

Initiation of Reaction: Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette and mix quickly.

-

Data Acquisition: Immediately begin recording the fluorescence intensity over time. A decrease in the fluorescence of this compound can indicate both binding (due to FRET) and enzymatic turnover.

-

Analysis: The initial rate of the reaction can be determined from the change in fluorescence over time. By varying the substrate concentration, kinetic parameters such as Kₘ and Vₘₐₓ can be determined.

Caption: Workflow for a fluorescence-based enzyme assay.

Synthesis of Fluorescent Nanoparticles and Polymers

This compound is used as an initiator or a label in the synthesis of fluorescent polymers and nanoparticles.[4] For instance, it can initiate the ring-opening polymerization of lactide to produce pyrene-terminated polylactic acid (PLA).[4] These fluorescently tagged polymers can then be formulated into nanoparticles for applications in drug delivery and bioimaging, where the pyrene fluorescence can be used to track the location and fate of the nanoparticles.[4]

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] It should be handled in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chemical tool with unique photophysical properties that make it particularly useful as a fluorescent probe in biochemical and materials science research. Its ability to act as a substrate for enzymes like P450eryF allows for detailed kinetic studies, while its use in the synthesis of fluorescent polymers and nanoparticles opens up possibilities in drug delivery and diagnostics. This guide provides core information and protocols to facilitate the effective use of this compound in a research setting.

References

- 1. Allosteric mechanisms in P450eryF probed with this compound, a novel fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. This compound | C20H18O | CID 2762672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-ピレンブタノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 67000-89-9 [m.chemicalbook.com]

- 7. This compound|67000-89-9|lookchem [lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Preparation of 1-pyrenebutyric acid and pyrene submicron dots by laser-induced molecular micro-jet implantation [inis.iaea.org]

- 10. csustan.edu [csustan.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Identification of cytochrome P450 isoforms involved in 1-hydroxylation of pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. omlc.org [omlc.org]

- 15. Experimental and theoretical studies of the photophysical properties of 2- and 2,7-functionalized pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Pyrenebutanol (CAS Number 67000-89-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenebutanol is a fluorescent aromatic alcohol with the CAS number 67000-89-9. Its rigid, planar pyrene (B120774) moiety confers intrinsic fluorescence, making it a valuable tool in various scientific disciplines, particularly in the study of molecular interactions and the development of novel materials. The butanol chain provides a reactive hydroxyl group for chemical modifications, allowing its incorporation into larger molecular structures such as polymers and nanoparticles. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the field.

Chemical and Physical Properties

This compound is a yellow-tan solid that is generally insoluble in water but soluble in many organic solvents.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 67000-89-9 | [1][2][3][4][5] |

| Molecular Formula | C₂₀H₁₈O | [2][3][4][5] |

| Molecular Weight | 274.36 g/mol | [2][3][4][5] |

| Melting Point | 80-83 °C | [2][4] |

| Boiling Point (Predicted) | 488.4 ± 24.0 °C | [4] |

| Appearance | Yellow-tan powder | [1] |

| Solubility | Does not mix with water | [1] |

| Purity | ≥99% | [2][3] |

| Functional Group | Hydroxyl | [2] |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis can be valuable for custom modifications. A common synthetic route involves the reduction of a pyrene-containing carboxylic acid or ester. A representative protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Pyrenebutyric acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A dry, round-bottom flask is charged with 1-pyrenebutyric acid and anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). The flask is cooled in an ice bath.

-

Reduction: A solution of LAH in anhydrous THF is added dropwise to the stirred suspension of 1-pyrenebutyric acid. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% sodium hydroxide (B78521) solution, and then more water, while cooling in an ice bath.

-

Workup: The resulting mixture is filtered, and the filtrate is extracted with dichloromethane. The combined organic layers are washed with 1 M HCl and saturated sodium bicarbonate solution, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a hexane-ethyl acetate (B1210297) gradient to yield this compound as a solid.

Applications and Experimental Protocols

This compound's primary utility stems from its fluorescent properties and its ability to act as an initiator in polymerization reactions.

Fluorescent Probe for Studying Enzyme Mechanisms

This compound serves as a novel fluorescent substrate to investigate the allosteric mechanisms of enzymes like cytochrome P450eryF.[2] The hydroxylation of this compound by the enzyme can be monitored through changes in fluorescence, providing insights into enzyme kinetics and binding.[2]

Materials:

-

Purified P450eryF enzyme

-

This compound stock solution (in a suitable organic solvent like DMSO)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system

-

Fluorometer and High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Reaction Mixture Preparation: In a cuvette or microplate well, a reaction mixture is prepared containing potassium phosphate buffer, the P450eryF enzyme, and the NADPH regenerating system.

-

Initiation of Reaction: The reaction is initiated by the addition of this compound to the mixture.

-

Fluorometric Assay: The fluorescence of this compound is monitored over time using a fluorometer. The excitation wavelength is set around 345 nm, and the emission is monitored at approximately 380 nm. A decrease in fluorescence intensity can indicate the enzymatic conversion of this compound.

-

Chromatographic Assay (HPLC): At various time points, aliquots of the reaction mixture are quenched (e.g., with acetonitrile) and analyzed by reverse-phase HPLC to separate and quantify the remaining this compound and its hydroxylated product.

-

Data Analysis: The rate of hydroxylation is determined from the change in fluorescence or the product peak area in the HPLC chromatogram over time.

Caption: Allosteric binding of this compound to P450eryF.

Initiator for Ring-Opening Polymerization

This compound is utilized as an initiator in the ring-opening polymerization of cyclic esters like lactide to synthesize fluorescently-tagged polymers.[2] These polymers can then be used to prepare fluorescent nanoparticles for applications in bioimaging and drug delivery.[2]

Materials:

-

This compound

-

D,L-lactide

-

Stannous octoate (catalyst)

-

Toluene (anhydrous)

-

Magnesium chloride hexahydrate (salting-out agent)

-

Poly(vinyl alcohol) (PVA) solution (stabilizer)

-

Deionized water

Procedure:

Part A: Synthesis of this compound-terminated PLA (PLA-PB)

-

Polymerization: In a flame-dried Schlenk flask under an inert atmosphere, D,L-lactide and this compound are dissolved in anhydrous toluene. Stannous octoate is added, and the mixture is heated to reflux for 24-48 hours.

-

Purification: The polymer is precipitated by pouring the cooled reaction mixture into cold methanol. The precipitate is collected by filtration, redissolved in dichloromethane, and re-precipitated in methanol. This process is repeated three times. The final polymer (PLA-PB) is dried under vacuum.

Part B: Preparation of Fluorescent Nanoparticles by Salting-Out

-

Organic Phase Preparation: PLA-PB is dissolved in acetone.

-

Aqueous Phase Preparation: An aqueous solution of magnesium chloride hexahydrate and PVA is prepared.

-

Emulsification: The organic phase is added dropwise to the aqueous phase under vigorous stirring to form an oil-in-water emulsion.

-

Salting-Out: Deionized water is added to the emulsion to induce the diffusion of acetone into the aqueous phase, leading to the formation of nanoparticles.

-

Purification: The nanoparticles are purified by centrifugation and repeated washing with deionized water to remove the salting-out agent and stabilizer. The final fluorescent nanoparticles are lyophilized for storage.

Caption: Workflow for the synthesis of fluorescent nanoparticles.

Safety and Handling

This compound is considered a hazardous substance.[1] It is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust and prevent contact with skin and eyes.[1] In case of spillage, use dry clean-up procedures to avoid generating dust.[1]

Conclusion

This compound is a versatile chemical compound with significant applications in biochemical research and materials science. Its inherent fluorescence and reactive hydroxyl group make it an excellent tool for probing enzyme mechanisms and for the synthesis of advanced fluorescent materials. The experimental protocols and data provided in this guide offer a foundation for researchers to utilize this compound in their studies. As with any chemical reagent, proper safety precautions must be followed during its handling and use.

References

The Photophysical Profile of 1-Pyrenebutanol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the core photophysical properties of 1-Pyrenebutanol, a fluorescent probe of significant interest to researchers, scientists, and drug development professionals. Valued for its environmental sensitivity, this compound serves as a versatile tool in a multitude of applications, from probing biomolecular microenvironments to quantifying cellular phenomena.

Core Photophysical Properties of this compound

This compound is a derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon known for its characteristic fluorescence. The photophysical properties of its close analog, 1-pyrenebutyric acid (PBA), are well-documented and serve as a reliable proxy. The pyrene moiety's fluorescence is distinguished by a long fluorescence lifetime and a structured emission spectrum that is highly sensitive to the polarity of its local environment. This sensitivity is a key attribute for its use as a molecular probe.

The absorption spectrum of pyrene derivatives typically showcases multiple vibronic bands. Upon excitation, the molecule can emit fluorescence, also characterized by distinct vibronic bands. A notable feature of pyrene and its derivatives is the potential for excimer formation at higher concentrations. An excimer is an excited-state dimer that forms when an excited monomer associates with a ground-state monomer, resulting in a broad, red-shifted, and structureless emission band.

Table 1: Summary of Photophysical Properties of 1-Pyrenebutyric Acid (as a proxy for this compound) in Various Solvents

| Solvent | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at λ_max | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |

| Methanol (B129727) | 343, 326, 313, 276, 265, 242, 234[1] | ~40,000 at 338 nm*[1] | 377, 397[1] | 0.19 - 0.22**[1] | 5.1[1] |

| Ethanol | 342[1] | 33,113 at 342 nm[1] | 377, 397 | 0.38[1] | ~100-185 (deoxygenated)[1][2][3] |

| Water | ~340 | Not Available | ~375, ~395 | Not Available | ~100-200[3] |

| DMSO | ~345[1] | Not Available | ~378, ~398[1] | Not Available | Not Available |

| Cyclohexane | ~335, 320, 307[2] | 54,000 at 335.2 nm (for Pyrene)[4] | 372, 382, 392 (for Pyrene) | 0.32 (for Pyrene)[2][4] | 65-450 (for Pyrene)[2] |

*Note: The molar absorptivity in methanol is for a similar pyrene derivative, N-(1-pyrene)maleimide, and is provided as an estimate.[1] **Note: The quantum yield in methanol is for a π-expanded coumarin, provided as a comparable value.[1]

Experimental Protocols

Accurate determination of photophysical parameters is critical for the reliable application of this compound as a fluorescent probe. Below are detailed methodologies for measuring fluorescence quantum yield and lifetime.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_f) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative method, which involves comparison against a standard of known quantum yield, is most commonly employed.

Materials:

-

This compound

-

A standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.546)

-

Spectroscopic grade solvents

-

Calibrated UV-Vis spectrophotometer

-

Calibrated spectrofluorometer

-

1 cm path length quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

-

Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution using the spectrofluorometer, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Calculation: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for its determination.

Materials:

-

This compound solution

-

Pulsed light source (e.g., picosecond laser diode)

-

High-speed photodetector (e.g., microchannel plate photomultiplier tube)

-

TCSPC electronics

-

Appropriate emission filters

Procedure:

-

Instrument Setup: The sample is excited by a high-repetition-rate, short-pulsed light source. The emission is passed through a filter to select the fluorescence wavelength and detected by a single-photon sensitive detector.

-

Data Acquisition: The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first fluorescence photon. This process is repeated thousands to millions of times.

-

Histogram Generation: A histogram of the arrival times is built up, representing the fluorescence decay profile.

-

Data Analysis: The resulting decay curve is fitted to an exponential or multi-exponential function to extract the fluorescence lifetime(s). The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.

Applications in Drug Discovery and Cellular Research

The sensitivity of this compound's fluorescence lifetime to quenchers like molecular oxygen and reactive oxygen species (ROS) makes it a valuable probe in cellular studies.

Detection of Intracellular Reactive Oxygen Species (ROS)

The fluorescence lifetime of pyrene derivatives is quenched by paramagnetic species, including many ROS. A decrease in the fluorescence lifetime of intracellular this compound can, therefore, indicate an increase in ROS levels.

Experimental Workflow:

-

Cell Preparation: Culture cells to the desired confluency.

-

Probe Loading: Incubate the cells with a working solution of this compound.

-

Washing: Gently wash the cells to remove any excess, unbound probe.

-

Induction of Oxidative Stress (Optional): Treat cells with a known ROS-inducing agent or the experimental compound of interest. A control group should be maintained.

-

Fluorescence Lifetime Imaging (FLIM): Acquire fluorescence lifetime images using a FLIM system.

-

Data Analysis: Analyze the FLIM data to determine the average fluorescence lifetime of this compound within the cells. A decrease in lifetime compared to the control group is indicative of increased ROS production.

Conclusion

This compound is a powerful fluorescent tool with photophysical properties that are highly responsive to its molecular environment. Its utility in diverse research applications, particularly in the study of cellular processes such as oxidative stress, underscores its importance in the fields of biochemistry, drug discovery, and cell biology. The methodologies and data presented in this guide provide a foundational resource for researchers aiming to leverage the unique capabilities of this versatile probe.

References

A Technical Guide to 1-Pyrenebutanol: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Pyrenebutanol, a fluorescent organic compound with significant applications in biochemical research and materials science. This document outlines its fundamental molecular characteristics, experimental protocols for its use, and a conceptual workflow for its application in nanoparticle synthesis.

Core Molecular Data

This compound is a polycyclic aromatic hydrocarbon derivative characterized by a pyrene (B120774) moiety linked to a butanol chain. This structure imparts unique fluorescent properties that are sensitive to the local environment, making it a valuable probe in various scientific investigations.

| Property | Value | Source |

| Molecular Formula | C20H18O | [1][2][3] |

| Molecular Weight | 274.36 g/mol | [2][4] |

| Alternate Molecular Weight | 274.4 g/mol | [1][3] |

| CAS Number | 67000-89-9 | [2][3] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 80-83 °C | [2][5] |

Experimental Protocols

This compound is utilized in various experimental contexts, primarily as a fluorescent label or an initiator in polymerization reactions. Below are detailed methodologies for its application.

Synthesis of Fluorescent Nanoparticles

This compound can be employed as an initiator in the ring-opening polymerization of lactide to synthesize fluorescently labeled poly(lactic acid) (PLA) nanoparticles. This method allows for the covalent incorporation of the pyrene fluorophore into the polymer backbone.

Materials:

-

This compound

-

D,L-lactide

-

Stannous octoate (Sn(Oct)2) as a catalyst

-

Toluene (anhydrous)

Procedure:

-

Polymerization: In a nitrogen-purged glovebox, a predetermined ratio of D,L-lactide and this compound are dissolved in anhydrous toluene. The catalyst, stannous octoate, is then introduced to initiate the polymerization. The reaction is allowed to proceed at a controlled temperature (e.g., 130°C) for a specific duration (e.g., 3 hours) to achieve the desired molecular weight.

-

Purification: The resulting polymer is dissolved in a suitable solvent and precipitated in a non-solvent like methanol to remove unreacted monomers and the catalyst. This purification step is repeated multiple times to ensure high purity of the polymer.

-

Nanoparticle Formulation: The purified this compound-labeled PLA is then used to prepare nanoparticles using various techniques such as nanoprecipitation or emulsion evaporation.

Use as a Fluorescent Substrate

This compound also serves as a fluorescent substrate for enzymes like P450eryF, enabling the study of enzyme kinetics and allosteric mechanisms through fluorescence spectroscopy.

Materials:

-

This compound stock solution (in a suitable organic solvent like DMSO)

-

Purified P450eryF enzyme

-

Buffer solution (e.g., potassium phosphate (B84403) buffer)

-

Fluorometer

Procedure:

-

Reaction Setup: A reaction mixture is prepared by adding a small aliquot of the this compound stock solution to the buffer in a quartz cuvette.

-

Enzyme Addition: The reaction is initiated by the addition of the P450eryF enzyme.

-

Fluorescence Monitoring: The fluorescence emission of this compound is monitored over time. Changes in fluorescence intensity or wavelength can indicate enzyme activity and provide insights into the binding and catalytic mechanism.

Conceptual Workflow and Visualization

The following diagram illustrates a generalized workflow for the synthesis of fluorescent nanoparticles using this compound as a polymerization initiator.

Caption: Workflow for fluorescent nanoparticle synthesis.

This guide provides foundational information for researchers and professionals working with this compound. Its unique properties make it a versatile tool in the development of novel drug delivery systems and diagnostic agents.

References

Navigating the Solubility Landscape of 1-Pyrenebutanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Pyrenebutanol, a fluorescent derivative of pyrene (B120774), holds significant promise in various research and development applications, including its use as a fluorescent probe and in the synthesis of labeled nanoparticles. A critical physicochemical parameter governing its utility is its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data, detailing experimental protocols for its determination, and offering insights into the factors influencing its solubility. Due to a notable absence of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents solubility data for the parent compound, pyrene, as a foundational reference. Researchers are strongly encouraged to determine the solubility of this compound experimentally for their specific applications.

Introduction to this compound

This compound (C₂₀H₁₈O) is an aromatic alcohol that combines the fluorescent properties of the pyrene moiety with the reactivity of a hydroxyl group. This unique structure makes it a valuable tool in various scientific disciplines. In drug development, for instance, it can be used to fluorescently label drug delivery systems, enabling visualization and tracking in vitro and in vivo. Understanding its solubility is paramount for formulation development, ensuring homogeneity, stability, and bioavailability of the final product.

Quantitative Solubility Data

A thorough search of scientific databases and literature reveals a lack of specific quantitative solubility data for this compound across a range of solvents. However, the solubility of its parent aromatic core, pyrene, has been documented. This data, while not a direct substitute, can provide valuable initial estimates for solvent selection. The presence of the butanol chain in this compound is expected to increase its polarity and potential for hydrogen bonding compared to pyrene, which will influence its solubility profile. Generally, it is anticipated that this compound will exhibit greater solubility in polar solvents than pyrene.

Solubility of Pyrene (Reference Data)

The following table summarizes the solubility of pyrene in various common solvents. This data should be used as a preliminary guide for selecting potential solvents for this compound, with the understanding that experimental verification is essential.

| Solvent | Temperature (°C) | Solubility (mol/L) | Solubility (g/L) |

| Water | 25 | 6.7 x 10⁻⁷[1] | 1.35 x 10⁻⁴ |

| Ethanol | 25 | ~3 x 10⁻³[1] | ~0.61 |

| Cyclohexane | 26 | - | - |

| n-Heptane | 26 | - | - |

| Toluene | - | - | - |

| Chloroform | - | - | - |

| Acetone | - | - | - |

| Ethyl Acetate | - | - | - |

Note: The solubility of pyrene in many organic solvents is significantly higher than in water. The exact values can vary depending on the experimental conditions.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data for this compound, a well-defined experimental protocol is necessary. The following describes a common and effective method for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg or better)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Record the weight of the transferred supernatant.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

UV-Vis Spectrophotometry: Determine the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound. The concentration is then calculated using a pre-established calibration curve of known concentrations of this compound in the same solvent.

-

HPLC: Inject the diluted sample into the HPLC system. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current scientific literature, this guide provides a robust framework for researchers to approach this critical parameter. By leveraging the provided reference data for pyrene and implementing the detailed experimental protocol, scientists and drug development professionals can confidently determine the solubility of this compound in their specific solvent systems. This foundational knowledge is essential for the successful application of this versatile fluorescent molecule in a wide array of scientific endeavors.

References

1-Pyrenebutanol: A Technical Guide to its Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1-Pyrenebutanol, a fluorescent alcohol widely utilized in various research and development sectors. This document details its melting and boiling points, the methodologies for their determination, and outlines a key application workflow.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized below, providing a baseline for its handling and application in experimental settings.

| Property | Value | Source |

| Melting Point | 80-83 °C | (lit.)[1][2][3][4][5][6] |

| Boiling Point | 488.4 ± 24.0 °C | (Predicted)[1][3] |

| Molecular Formula | C₂₀H₁₈O | |

| Molecular Weight | 274.36 g/mol | |

| CAS Number | 67000-89-9 |

Experimental Protocols

Determination of Melting Point

The reported melting point of this compound is a literature value, established through standard experimental procedures, most commonly the capillary method.

Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is often used as an indicator of purity.

Apparatus:

-

Melting point capillary tubes

-

Thermometer or digital temperature probe

-

Heating apparatus (e.g., Thiele tube with mineral oil or a digital melting point apparatus)

-

Sample of this compound, finely powdered

Procedure:

-

A small, finely powdered sample of this compound is packed into a melting point capillary tube to a height of 1-2 mm.[5]

-

The capillary tube is placed in the heating apparatus along with a thermometer.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[5]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Prediction of Boiling Point

The boiling point of this compound is a predicted value, as its high boiling point makes experimental determination challenging due to the potential for decomposition. Such predictions are typically derived from computational models.

Principle: Quantitative Structure-Property Relationship (QSPR) models are used to predict the physicochemical properties of chemical compounds based on their molecular structure. These models employ various molecular descriptors.

Methodology: Prediction of boiling points for organic compounds often involves computational methods such as:

-

Group Contribution Methods (e.g., Joback Method): This method estimates properties by summing the contributions of individual functional groups within the molecule.

-

Multiple Linear Regression (MLR): Statistical models are built that correlate the boiling point with various molecular descriptors.[2][4][7] These descriptors can include:

-

Computational Neural Networks: These are more advanced machine learning models that can capture complex, non-linear relationships between molecular structure and boiling point.[4][7]

The predicted value for this compound's boiling point is derived from such computational analyses, providing a reliable estimate for its behavior at elevated temperatures.

Application Workflow: this compound as a Fluorescent Probe

This compound is frequently employed as a fluorescent probe in various assays, for instance, in the investigation of enzymatic mechanisms or the detection of specific analytes. Its pyrene (B120774) moiety exhibits fluorescence that is sensitive to the local environment.

Below is a generalized workflow for the application of this compound as a fluorescent probe for analyte detection.

Caption: Workflow for using this compound as a fluorescent probe.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. medium.com [medium.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. Prediction of Normal Boiling Points of Hydrocarbons from Molecular Structure | Semantic Scholar [semanticscholar.org]

- 5. employees.oneonta.edu [employees.oneonta.edu]

- 6. davjalandhar.com [davjalandhar.com]

- 7. Prediction of boiling points and critical temperatures of industrially important organic compounds from molecular structure | Semantic Scholar [semanticscholar.org]

A Technical Guide to 1-Pyrenebutanol (99% Purity) for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Pyrenebutanol, a fluorescent organic compound, for its application in research and drug development. The document details its commercial availability, physicochemical properties, and key experimental applications, including its use as a fluorescent probe and a photosensitizing agent.

Commercial Availability and Physicochemical Properties

This compound with 99% purity is readily available from several commercial chemical suppliers. Researchers can source this compound from the following vendors, among others. Pricing is subject to change and may vary based on quantity and institutional agreements.

Table 1: Commercial Suppliers of this compound (99% Purity)

| Supplier | Product Number | CAS Number | Purity | Price (USD) |

| Sigma-Aldrich | 399655 | 67000-89-9 | 99% | $128.00 / 1 g |

| Santa Cruz Biotechnology | sc-261543 | 67000-89-9 | 99% | Inquire |

| ChemicalBook | CB7252870 | 67000-89-9 | 99%+ | $10.00 - $15.00 / kg |

Table 2: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₂₀H₁₈O |

| Molecular Weight | 274.36 g/mol |

| CAS Number | 67000-89-9 |

| Melting Point | 80-83 °C |

| Boiling Point | 488.4 °C at 760 mmHg |

| Appearance | Solid |

| SMILES | OCCCCc1ccc2ccc3cccc4ccc1c2c34 |

| InChI | 1S/C20H18O/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12,21H,1-2,4,13H2 |

Experimental Protocols and Applications

This compound is a versatile tool in various research applications due to its fluorescent properties. Below are detailed methodologies for some of its key applications.

Application as a Fluorescent Substrate for Cytochrome P450eryF

This compound has been utilized as a novel fluorescent substrate to investigate the allosteric mechanisms of P450eryF. The binding of this compound to the enzyme can be monitored through changes in its fluorescence and by observing the substrate-induced spin shift of the heme iron.[3]

Experimental Protocol: Fluorometric and Chromatographic Assay of P450eryF Activity

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).

-

Prepare a solution of purified P450eryF enzyme in the reaction buffer.

-

Prepare a solution of the necessary redox partners (e.g., putidaredoxin and putidaredoxin reductase) and an NADPH regenerating system.

-

-

Fluorometric Assay:

-

In a fluorescence cuvette, combine the reaction buffer, P450eryF enzyme, and redox partners.

-

Initiate the reaction by adding this compound to the cuvette.

-

Monitor the fluorescence of this compound over time using a fluorometer. The excitation and emission wavelengths should be optimized for this compound (typically in the UV-Vis range). A decrease in fluorescence may indicate substrate binding and turnover.

-

-

Chromatographic Assay:

-

Set up a reaction mixture containing the reaction buffer, P450eryF, redox partners, NADPH regenerating system, and this compound.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.

-

Stop the reaction by adding a quenching solvent (e.g., acetonitrile (B52724) or methanol).

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant by high-performance liquid chromatography (HPLC) to separate the parent compound (this compound) from its hydroxylated metabolite. The rate of metabolite formation provides a measure of enzyme activity.

-

Synthesis of Fluorescent Nanoparticles

This compound can be used as an initiator in the ring-opening polymerization of lactide to synthesize fluorescently tagged poly(lactic acid) (PLA) polymers. These polymers can then be formulated into fluorescent nanoparticles for various imaging and drug delivery applications.[4][5]

Experimental Protocol: Preparation of this compound-end-capped PLA Nanoparticles

-

Synthesis of this compound-end-capped PLA (PLAP):

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add D,L-lactide, this compound (as the initiator), and a catalyst (e.g., stannous octoate).

-

Heat the mixture in bulk at a high temperature (e.g., 130-150°C) for several hours to allow for ring-opening polymerization.

-

The molecular weight of the resulting PLAP can be controlled by varying the ratio of lactide to this compound.

-

Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol) to purify it.

-

Dry the purified PLAP under vacuum.

-

-

Preparation of Fluorescent Nanoparticles by Salting-Out:

-

Dissolve the synthesized PLAP and, if desired, unlabeled PLA in a water-miscible organic solvent (e.g., acetone).

-

Prepare an aqueous phase containing a salting-out agent (e.g., magnesium chloride) and a stabilizer (e.g., polyvinyl alcohol).

-

Add the organic polymer solution to the aqueous phase under vigorous stirring.

-

Rapidly add a large volume of water to the emulsion to induce the diffusion of the organic solvent into the aqueous phase, leading to the formation of nanoparticles.

-

Purify the nanoparticles by centrifugation or dialysis to remove the salting-out agent and stabilizer.

-

Resuspend the fluorescent nanoparticles in the desired buffer for further use.

-

Photosensitization of Human Myeloid Leukemia Cells

This compound can act as an efficient and selective photosensitizing agent for human myeloid leukemia cells. Upon exposure to long-wave ultraviolet (UVA) light, it induces selective killing of leukemic cells.[6]

Experimental Protocol: In Vitro Photosensitization of Leukemia Cells

-

Cell Culture:

-

Culture human myeloid leukemia cells (e.g., HL-60 or K562) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Incubation with this compound:

-

Prepare a stock solution of this compound in a biocompatible solvent like DMSO.

-

Dilute the stock solution in the cell culture medium to the desired final concentration.

-

Incubate the leukemia cells with the this compound-containing medium for a specific duration (e.g., minutes to hours) to allow for cellular uptake.

-

-

Photoirradiation:

-

After incubation, wash the cells to remove any extracellular this compound.

-

Resuspend the cells in fresh culture medium.

-

Expose the cell suspension to a controlled dose of long-wave UVA light (e.g., using a UV lamp with a specific wavelength and intensity). A control group of cells incubated with this compound but not exposed to light should be included.

-

-

Assessment of Cell Viability:

-

Following irradiation, incubate the cells for a further period (e.g., 24-48 hours).

-

Assess cell viability using a standard method such as the MTT assay, trypan blue exclusion, or flow cytometry with a viability dye (e.g., propidium (B1200493) iodide). Compare the viability of the treated cells to the control groups (cells alone, cells with this compound but no light, and cells with light but no this compound).

-

References

- 1. This compound | C20H18O | CID 2762672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|67000-89-9|lookchem [lookchem.com]

- 3. Resolution of Two Substrate-Binding Sites in an Engineered Cytochrome P450eryF Bearing a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Versatility of 1-Pyrenebutanol: A Technical Guide to Its Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

1-Pyrenebutanol, a fluorescent derivative of pyrene (B120774), has emerged as a valuable and versatile tool in a multitude of scientific disciplines. Its unique photophysical properties, characterized by a long fluorescence lifetime and the ability to form excimers, make it an exceptional probe for investigating molecular environments and dynamics. This technical guide provides an in-depth review of the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual workflows to support its practical implementation in the laboratory.

Fluorescent Probe for Elucidating Enzyme Mechanisms

This compound serves as a novel fluorescent substrate for studying enzyme kinetics and allosteric mechanisms, particularly for enzymes like cytochrome P450. Its hydroxylation by these enzymes can be monitored through both fluorometric and chromatographic assays, providing insights into enzyme activity and cooperativity.

Quantitative Data: Binding Affinity of this compound to P450eryF

| Parameter | Value | Method | Reference |

| S50 | 12.4 ± 2.2 µM | Spectrophotometric Titration | [1] |

| Hill Coefficient (n) | 2.3 ± 0.6 | Spectrophotometric Titration | [1] |

| KD | 2.15 ± 0.8 µM | Fluorescence Resonance Energy Transfer (FRET) | [1] |

Experimental Protocol: Probing P450eryF Activity

While a detailed, step-by-step protocol from a full-text article is not available from the provided search results, the general approach involves the following steps:

-

Preparation of Reagents: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Prepare buffer solutions for the enzyme assay at the desired pH and ionic strength.

-

Enzyme Assay: In a fluorometer cuvette, combine the P450eryF enzyme, the appropriate buffer, and any necessary co-factors.

-

Initiation of Reaction: Add a known concentration of this compound to the cuvette to initiate the enzymatic reaction.

-

Fluorescence Measurement: Monitor the change in fluorescence intensity over time. The hydroxylation of this compound by the enzyme will lead to a change in its fluorescence properties. For FRET analysis, the energy transfer from this compound to the heme cofactor of the enzyme is measured.

-

Data Analysis: Determine kinetic parameters such as S50 and the Hill coefficient by fitting the fluorescence data to appropriate enzyme kinetic models.

Synthesis of Fluorescent Polymers and Nanoparticles for Drug Delivery and Bioimaging

This compound is a key building block in the synthesis of fluorescently-labeled biodegradable polymers, such as poly(lactic acid) (PLA) and poly(caprolactone) (PCL). These polymers can be formulated into nanoparticles for applications in drug delivery and cellular imaging. The pyrene moiety allows for sensitive tracking of the nanoparticles within biological systems.

Quantitative Data: Characterization of this compound-Labeled PLA Nanoparticles

| Property | Value | Method | Reference |

| PLAP Content in NPs | 5% (w/w) | Formulation | [2] |

| Mean NP Size (Plain) | 265 nm | Not Specified | [3] |

| Mean NP Size (PB-labeled) | 270 nm | Not Specified | [3] |

Experimental Protocol: Synthesis of 1-Pyrenyl Terminated Poly(ε-caprolactone) (Pyr-PCL)

This protocol is adapted from a detailed procedure for ring-opening polymerization.

Materials:

-

ε-caprolactone

-

This compound

-

Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂)

-

Anhydrous toluene

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a 50 mL round-bottom flask under an argon atmosphere, combine 3.650 g (31.978 mmol) of ε-caprolactone and 0.500 g (1.822 mmol) of this compound.

-

Heat the mixture to 80 °C with stirring until the this compound is completely dissolved.

-

Increase the temperature to 120 °C.

-

Prepare a fresh 100 mg/mL solution of Sn(Oct)₂ in anhydrous toluene. Add 26 µL (6.417 µmol) of this catalyst solution to the reaction mixture.

-

Maintain the reaction at 120 °C for 24 hours with continuous stirring.

-

After cooling, dissolve the crude product in 2 mL of CH₂Cl₂.

-

Precipitate the polymer by adding the viscous solution dropwise to 200 mL of cold methanol under slow stirring.

-

Filter the precipitate using a Buchner funnel, wash with small amounts of ice-cold methanol, and dry at 40 °C under vacuum for 72 hours.

Experimental Protocol: Preparation of Fluorescent Nanoparticles via Salting-Out

While a highly detailed protocol is not available from the search results, the "salting-out" method generally involves the following steps. This method is used to prepare nanoparticles from blends of PLA and this compound-end-capped PLA (PLAP).[2]

-

Polymer Solution Preparation: Dissolve PLA and PLAP in a water-miscible organic solvent such as acetone.

-

Aqueous Phase Preparation: Prepare an aqueous solution containing a high concentration of a salting-out agent (e.g., magnesium chloride) and a stabilizer.

-

Emulsification: Add the polymer solution to the aqueous phase under vigorous stirring to form an oil-in-water emulsion.

-

Dilution: Add a large volume of water to the emulsion to induce the diffusion of the organic solvent into the aqueous phase, leading to the precipitation of the polymer as nanoparticles.

-

Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove the organic solvent, excess salt, and stabilizer.

-

Lyophilization: Freeze-dry the purified nanoparticles for long-term storage.

Photosensitizer for Photodynamic Therapy

This compound has shown promise as an efficient and selective photosensitizer for leukemic cells. Upon exposure to long-wave ultraviolet light, it can induce a significant reduction in the viability of leukemic clonogenic cells while leaving normal hematopoietic progenitors largely unaffected. A key advantage is that it is not metabolized by the cells and can be easily washed away, which could be beneficial for clinical applications.

Experimental Protocol: Evaluation of Photosensitizing Effect on Leukemic Cells

A detailed experimental protocol is not available in the provided search results. However, a general procedure would involve:

-

Cell Culture: Culture leukemic and normal hematopoietic progenitor cells under standard conditions.

-

Incubation with Photosensitizer: Incubate the cells with various concentrations of this compound for a defined period.

-

Washing: Wash the cells to remove any unbound this compound.

-

Photoirradiation: Expose the cells to a specific wavelength and dose of UV light.

-

Viability Assay: Assess cell viability using a standard method such as the MTT assay or a clonogenic assay to determine the percentage of cell killing.

-

Control Groups: Include control groups with no photosensitizer, no light exposure, and both to assess the individual effects of the compound and the light.

Conclusion

This compound is a remarkably versatile molecule with significant applications in enzymology, materials science, drug delivery, and photodynamic therapy. Its strong fluorescence and chemical tractability allow for its use as a sensitive probe and a functional building block. The protocols and data presented in this guide offer a starting point for researchers looking to harness the potential of this compound in their own work. Further exploration of its derivatives and applications is likely to yield even more innovative tools for scientific discovery and therapeutic development.

References

An In-depth Technical Guide to the Safety and Handling of 1-Pyrenebutanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 1-Pyrenebutanol, a fluorescent organic building block utilized in various research applications, including the synthesis of labeled nanoparticles and as a substrate in enzymatic studies.[1] Due to its hazardous nature, a thorough understanding of its properties and associated risks is crucial for ensuring laboratory safety.

Chemical and Physical Properties

This compound is a yellow-tan powder that is not readily soluble in water.[2] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C20H18O | [3][4][5] |

| Molecular Weight | 274.36 g/mol | [1][6] |

| Appearance | White to light yellow or yellow-tan solid/powder | [1][2][7] |

| Melting Point | 80-83 °C (lit.) | [1][7][8] |

| Boiling Point | 488.4 ± 24.0 °C (Predicted) | [1][7][8] |

| Density | 1.217 ± 0.06 g/cm3 (Predicted) | [1][7][8] |

| Flash Point | 205.4 °C | [8] |

| Solubility | Does not mix well with water | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2] It is an irritant that can affect the eyes, skin, and respiratory system.[2][3]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Toxicological Information

While no significant acute toxicological data has been identified in the literature, this compound is known to pose several health risks.[2]

-

Inhalation: Can cause respiratory irritation.[2][3] Individuals with pre-existing respiratory conditions may be more susceptible to its effects.[2] Long-term exposure may lead to airway diseases.[2]

-

Skin Contact: Causes skin irritation and can provoke inflammation upon contact.[2][3] It may worsen pre-existing dermatitis.[2] Entry into the bloodstream through cuts or abrasions could lead to systemic injury.[2]

-

Eye Contact: Causes serious eye irritation and potential damage.[2][3]

-

Ingestion: While not classified as harmful by ingestion, it may still be detrimental to health, particularly for individuals with pre-existing organ damage.[2]

-

Chronic Health Effects: There is limited evidence suggesting that repeated or long-term occupational exposure may result in cumulative health effects.[2] Asthma-like symptoms, potentially due to reactive airways dysfunction syndrome (RADS), may persist for an extended period after exposure ceases.[2]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

A risk assessment should be conducted to determine the appropriate controls and PPE. The following are general recommendations:

-

Ventilation: Use in a well-ventilated area.[2] For procedures that may generate dust, a fume hood is recommended.

-

Personal Protective Equipment:

-

Eye Protection: Safety glasses or goggles are essential.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[2]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher is recommended.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.[2]

-

-

Avoid all personal contact, including inhalation of dust.[2]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

-

Wash hands thoroughly with soap and water after handling.[2]

-

Keep containers securely sealed when not in use.[2]

-

Avoid physical damage to containers.[2]

-

Contaminated work clothes should be laundered separately before reuse.[2]

-

Store in original, clearly labeled containers.[2]

-

Keep containers in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible materials, such as oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches), as ignition may occur.[2]

-

Protect containers from physical damage and inspect them regularly for leaks.[2]

Emergency and First Aid Procedures

In the event of exposure or a spill, immediate action is necessary.

| Exposure Route | First Aid Measures |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention. |

Source:[2]

-

Minor Spills:

-

Major Spills:

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: A workflow for the safe handling of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways.[2]

Incompatible Materials

Avoid contact with strong oxidizing agents to prevent the risk of ignition.[2]

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a formal safety assessment or the information provided in a Safety Data Sheet (SDS). Always consult the SDS for this compound from your supplier before use.

References

- 1. This compound | 67000-89-9 [chemicalbook.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. This compound | C20H18O | CID 2762672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound - CAS:67000-89-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 67000-89-9 [m.chemicalbook.com]

- 8. This compound|67000-89-9|lookchem [lookchem.com]

Unveiling the Allosteric Mechanisms of P450eryF: A Technical Guide to 1-Pyrenebutanol as a Fluorescent Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cytochrome P450 enzymes is paramount in drug metabolism and biosynthesis research. Understanding their catalytic mechanisms, including allosteric regulation, is crucial for predicting drug-drug interactions and designing novel therapeutics. This technical guide delves into the discovery and application of 1-Pyrenebutanol (1-PB), a novel fluorescent substrate that has proven instrumental in elucidating the complex allosteric mechanisms of P450eryF, a bacterial P450 enzyme involved in the biosynthesis of erythromycin.[1] This document provides a comprehensive overview of the relevant data, detailed experimental protocols, and visual representations of the underlying biochemical processes to aid researchers in applying this powerful tool.

Physicochemical and Fluorescent Properties of this compound

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Chemical Formula | C₂₀H₁₈O | [2] |

| Molecular Weight | 274.36 g/mol | [2] |

| CAS Number | 67000-89-9 | [2] |

| Melting Point | 80-83 °C | |

| Excitation Wavelength (Pyrene) | 317 nm (in cyclohexane) | [3] |

| Emission Wavelengths (Pyrene) | Vibrational peaks at 375, 385, and 397 nm | |

| Fluorescence Quantum Yield (Pyrene) | 0.32 (in cyclohexane) | [3] |

| Fluorescence Lifetime (1-Pyrenebutyric Acid) | 185 ns (in deoxygenated solution) to 55 ns (in the presence of oxygen) | [4] |

Note: The fluorescence data for pyrene (B120774) and 1-pyrenebutyric acid are provided as close approximations for this compound. It is recommended that users determine the specific spectral properties of this compound under their experimental conditions.

Enzymatic Reaction and Allosteric Regulation of P450eryF

This compound serves as a substrate for P450eryF, which catalyzes its hydroxylation.[1] The binding of 1-PB to the enzyme exhibits positive cooperativity, a hallmark of allosteric regulation. This suggests the presence of multiple substrate binding sites or substrate-induced conformational changes that affect the affinity for subsequent substrate molecules.[1]

Table 2: Kinetic and Binding Parameters of this compound with P450eryF

| Parameter | Method | Value |

| S₅₀ | Spectrophotometric Titration | 12.4 ± 2.2 µM |

| Hill Coefficient (n) | Spectrophotometric Titration | 2.3 ± 0.6 |

| Dissociation Constant (K_D) | Fluorescence Resonance Energy Transfer (FRET) | 2.15 ± 0.8 µM |

The binding of 1-PB to P450eryF can be monitored through two primary methods: a substrate-induced low-to-high spin shift in the heme iron, detectable by absorbance spectroscopy, and through Fluorescence Resonance Energy Transfer (FRET) between the pyrene moiety of 1-PB and the heme group of the enzyme.[1] The differing binding parameters obtained from these two methods suggest a complex binding mechanism, potentially involving an initial high-affinity binding event that does not directly induce a spin state change but facilitates the binding of a second substrate molecule that does.[1]

Experimental Protocols

The following protocols are compiled based on established methods for P450 enzyme assays and specific details gleaned from the literature on this compound and P450eryF.

I. Reconstitution of P450eryF

For in vitro assays, P450eryF needs to be reconstituted with its redox partners.

Materials:

-

Purified P450eryF enzyme

-

Purified NADPH-cytochrome P450 reductase (CPR)

-

Purified Cytochrome b₅ (optional, but can enhance activity)

-

Dilauroylphosphatidylcholine (DLPC) liposomes

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

Procedure:

-

Prepare DLPC liposomes by sonication or extrusion.

-

In a microcentrifuge tube, mix P450eryF, CPR, and cytochrome b₅ (if used) in a suitable molar ratio (e.g., 1:2:1).

-

Add the DLPC liposomes to the protein mixture and incubate on ice for 30-60 minutes to allow for incorporation of the proteins into the lipid bilayer.

-

The reconstituted enzyme system is now ready for use in activity assays.

II. Fluorometric Assay for P450eryF Activity

This assay measures the hydroxylation of this compound by monitoring the change in fluorescence. The product of the reaction, a hydroxylated pyrene derivative, is expected to have different fluorescence properties (e.g., a shift in emission wavelength or a change in intensity) compared to the substrate.

Materials:

-

Reconstituted P450eryF system

-

This compound stock solution (in a suitable organic solvent like DMSO, diluted in buffer for the assay)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or a stock solution of NADPH.

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

To each well of the microplate, add the reaction buffer.

-

Add varying concentrations of this compound to the wells.

-

Add the reconstituted P450eryF system to each well.

-

Incubate the plate at the desired temperature (e.g., 37°C) for a short period to allow for temperature equilibration and substrate binding.

-

Initiate the reaction by adding the NADPH regenerating system or NADPH solution to each well.

-

Immediately place the plate in the fluorescence plate reader and monitor the change in fluorescence over time. The excitation and emission wavelengths should be optimized for the specific substrate-product pair (a starting point based on pyrene would be excitation around 340 nm and emission scanning from 370-500 nm).

-

The initial rate of the reaction can be calculated from the linear portion of the fluorescence change versus time plot.

References

- 1. Allosteric mechanisms in P450eryF probed with this compound, a novel fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(1-芘基)-1-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. omlc.org [omlc.org]

- 4. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using 1-Pyrenebutanol as a Fluorescent Probe in Live Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction